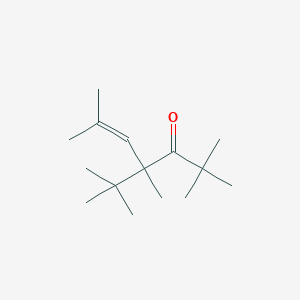
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one is an organic compound with the molecular formula C15H28O It is a ketone characterized by the presence of a tert-butyl group and multiple methyl groups attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with tert-butyl and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with other molecules. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Another ketone with a similar structure but different substituents.
4-tert-Butyl-2,4,6-trimethylheptane: A hydrocarbon with a similar backbone but lacking the ketone functional group.
2,6-Di-tert-butyl-4-methylphenol: A phenolic compound with tert-butyl groups and different functional properties.
Uniqueness
4-tert-Butyl-2,2,4,6-tetramethylhept-5-en-3-one is unique due to its specific combination of tert-butyl and methyl groups attached to a heptene backbone with a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
88036-45-7 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
4-tert-butyl-2,2,4,6-tetramethylhept-5-en-3-one |
InChI |
InChI=1S/C15H28O/c1-11(2)10-15(9,14(6,7)8)12(16)13(3,4)5/h10H,1-9H3 |
InChI Key |
NMYXSIMCAMYEED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C(=O)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


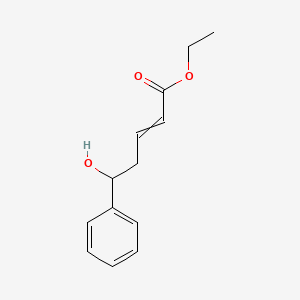
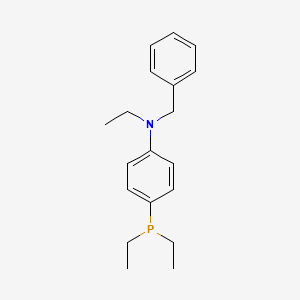
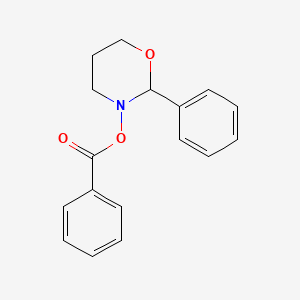
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
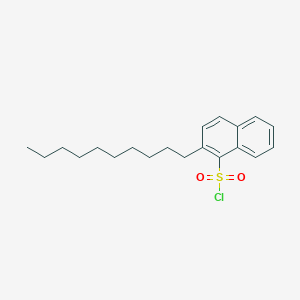
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

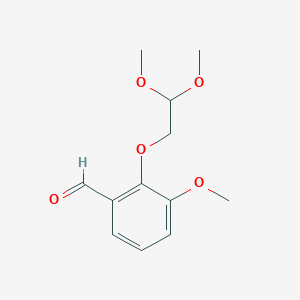
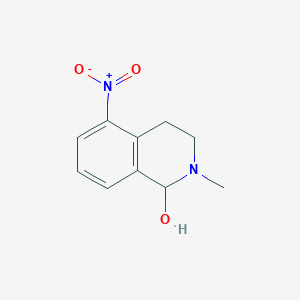
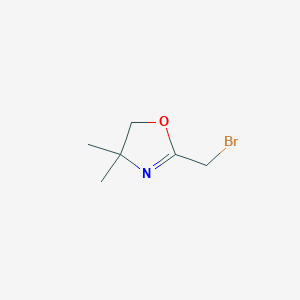
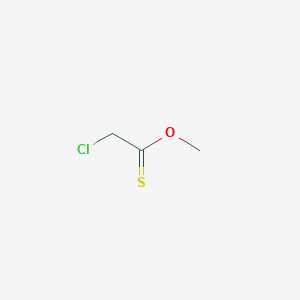

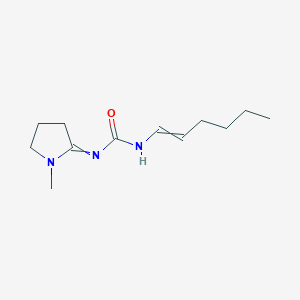
![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
